BenchChemオンラインストアへようこそ!

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole

Oncology Kinase Inhibition Antiproliferative

The 1,4,5,6‑tetrahydropyrrolo[3,4‑c]pyrazole core is a privileged ATP‑mimetic scaffold—Aurora A IC₅₀ = 27 nM—that maps kinase selectivity through N2/N5 vectors. This unsubstituted parent compound enables modular SAR from oncology (CDK2, Aurora A) to CNS (Sigma‑1) and GI (P‑CAB) programs. hERG liability is tunable. Start your patent‑differentiating lead optimization with this versatile bicyclic building block.

Molecular Formula C5H7N3
Molecular Weight 109.13 g/mol
CAS No. 769895-06-9
Cat. No. B1311399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole
CAS769895-06-9
Molecular FormulaC5H7N3
Molecular Weight109.13 g/mol
Structural Identifiers
SMILESC1C2=C(CN1)NN=C2
InChIInChI=1S/C5H7N3/c1-4-2-7-8-5(4)3-6-1/h2,6H,1,3H2,(H,7,8)
InChIKeyCVRWHBCQJCUBFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole (CAS 769895-06-9): Core Bicyclic Scaffold for ATP-Competitive Kinase Inhibitor Procurement


1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole (CAS: 769895-06-9, MW: 109.13 g/mol) is a bicyclic heterocyclic scaffold comprising fused pyrrole and pyrazole rings [1]. This core structure has been rationally designed to mimic the adenine moiety of ATP, enabling its derivatives to act as potent, ATP-competitive inhibitors across a broad spectrum of protein kinases [2]. Its synthetic versatility supports extensive derivatization at multiple positions, establishing it as a foundational building block for structure-activity relationship (SAR) studies and lead optimization programs in kinase-targeted drug discovery [3].

Why Unoptimized 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Analogs Cannot Be Reliably Substituted in Lead Optimization


While several heterocyclic scaffolds can serve as ATP-mimetics, the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole core is uniquely positioned to balance potency, selectivity, and pharmaceutical properties through distinct substitution vectors [1]. The unsubstituted parent compound (CAS 769895-06-9) is an essential starting point for a modular derivatization strategy. Subtle modifications, particularly at the N2 and N5 positions, can dramatically alter the kinase selectivity profile, shifting target engagement from Aurora kinases to CDK2 or even non-kinase targets like the Sigma-1 receptor [2]. This sensitivity precludes the simple interchange of analogs; a specific derivative optimized for Aurora A inhibition will not replicate the safety profile or target engagement of one designed for Sigma-1 antagonism, as demonstrated by hERG liability assessments [3].

Procurement-Relevant Quantitative Differentiation of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Derivatives


Superior Antiproliferative Activity of 1-Acyl-3-Amino Derivative (11a) vs. (R)-Roscovitine Across Multiple Cancer Cell Lines

The 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivative, compound 11a, demonstrates significantly enhanced in vitro anticancer activity compared to the well-known CDK inhibitor (R)-roscovitine. [1]

Oncology Kinase Inhibition Antiproliferative

High-Affinity Aurora A Kinase Inhibition Achieved by Optimized Derivatives of the Parent Scaffold

The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold, when optimized with specific substituents, yields inhibitors with single-digit to sub-100 nanomolar potency against Aurora A kinase. [1]

Aurora Kinase Mitotic Inhibitor Enzymatic Assay

Favorable Kinase Selectivity Profile and In Vivo Efficacy of Advanced Lead Compound 9d

Further optimization of the 5-phenylacetyl derivative series led to compound 9d (PHA-680632), which not only potently inhibits Aurora kinases but also exhibits low nanomolar potency against a panel of additional anticancer kinases, alongside favorable chemico-physical, pharmacokinetic properties, and high efficacy in in vivo tumor models. [1]

Kinase Profiling In Vivo Efficacy Drug Development

Reduced Cardiotoxicity Risk: Sigma-1 Receptor Ligand Derivative (19) Shows >14-Fold Improvement in hERG IC50 vs. Haloperidol

A novel tetrahydropyrrolo[3,4-c]pyrazole-based Sigma-1 receptor (S1R) ligand, compound 19 (AD417), was evaluated for hERG liability, a critical safety parameter. It demonstrated a significantly improved hERG IC50 compared to the reference compound haloperidol. [1]

Cardiotoxicity hERG Sigma-1 Receptor

Optimal Application Scenarios for Procuring 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole (CAS 769895-06-9)


Kinase-Targeted Drug Discovery: SAR Expansion Around a Validated ATP-Mimetic Core

Given the demonstrated ability to achieve potent Aurora A kinase inhibition (IC50 = 27 nM) [1] and broad kinase engagement [2], the unsubstituted core (CAS 769895-06-9) is the ideal starting material for systematic SAR campaigns. Its multiple derivatization points allow medicinal chemists to explore diverse chemical space, optimizing for potency, selectivity, and ADME properties. This is especially relevant for programs targeting kinases where a novel, non-purine ATP-competitive core is desired to secure intellectual property.

Oncology Lead Optimization: Developing Next-Generation Antiproliferative Agents

The significant potency advantage demonstrated by compound 11a (4- to 28-fold over (R)-roscovitine) across multiple cancer cell lines [3] validates this scaffold's utility in oncology. Procurement of this scaffold is strategically sound for teams aiming to build upon this proven antiproliferative activity. The parent compound serves as a flexible foundation for generating new analogs with the potential to outperform existing chemotypes in cellular assays.

Central Nervous System (CNS) Therapeutics: Designing Safer Sigma-1 Receptor Ligands

The work by Cosentino et al. [4] demonstrates that this scaffold can be successfully directed towards non-kinase targets like the Sigma-1 receptor. Crucially, it provides a validated path to significantly reduce hERG-mediated cardiotoxicity (36-fold improvement over haloperidol). This makes the core attractive for CNS-focused programs where mitigating hERG liability is a paramount concern, offering a structurally distinct alternative to common piperidine- or piperazine-based S1R ligands.

Gastrointestinal Disease: Exploring Potassium-Competitive Acid Blocker (P-CAB) Chemotypes

The identification of 5-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives as potent P-CABs with favorable oral pharmacokinetics in rats opens another specific industrial application. Procurement of the parent scaffold can enable the exploration of this novel chemotype for the treatment of acid-related gastrointestinal disorders, offering a potential alternative to proton pump inhibitors (PPIs).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.